2-(2-pyridyl)-3h-indol-3-one n-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZPPZLNVOLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183478 | |
| Record name | 2,2'-Pyridylisatogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-11-4 | |
| Record name | 2,2'-Pyridylisatogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Pyridylisatogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Advanced Derivatization of 2 2 Pyridyl 3h Indol 3 One N Oxide and Analogues
One-Step Synthesis Routes for 2-(2-pyridyl)-3H-indol-3-one N-oxide
A straightforward and efficient one-step synthesis of this compound has been developed, providing a direct route to this important compound. acs.orgnih.gov This method simplifies the synthetic process, making the compound more accessible for further studies and applications.
Utilizing 1-Iodo-2-nitrobenzene (B31338) Precursors
One notable one-step synthesis involves the use of 1-iodo-2-nitrobenzene as a key precursor. acs.org This approach offers a reliable and direct pathway to the desired indolone N-oxide framework. The reaction leverages the reactivity of the iodo and nitro groups to facilitate the formation of the heterocyclic system in a single synthetic operation.
Multicomponent Reactions and Modular Approaches to Indolone N-Oxide Frameworks
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures, including indolone N-oxide frameworks. beilstein-journals.org These reactions allow for the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial components. This approach is highly efficient and allows for the rapid generation of diverse libraries of compounds. For instance, a three-component reaction involving an iodobenzamide, a monosubstituted alkyne, and an indole (B1671886) or pyrrole (B145914) derivative can lead to the formation of 3,3-disubstituted isoindolinone derivatives, which share a structural relationship with indolone N-oxides. beilstein-journals.org
Cycloisomerization Strategies for Indolone N-Oxide Synthesis
Cycloisomerization reactions represent another key strategy for constructing the indolone N-oxide scaffold. acs.org These reactions typically involve the intramolecular rearrangement of a suitably functionalized linear precursor to form the desired cyclic system. For example, gold(I)-catalyzed cycloisomerization of indole-tethered ynediones has been shown to produce 3(2H)-furanone-incorporated bis(indolyl)methanes, demonstrating the utility of this approach in generating complex indole-based heterocycles. acs.org While not directly yielding indolone N-oxides, these methods highlight the potential of cycloisomerization in accessing related core structures.
Diastereoselective Synthesis of Chiral N-Oxide Derivatives
The synthesis of chiral N-oxide derivatives with high diastereoselectivity is a significant challenge in organic synthesis. rsc.org Achieving control over the stereochemistry at the nitrogen center is crucial for developing enantiomerically pure compounds for various applications. Recent advancements have focused on radical cascade cyclization strategies to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org These methods provide a pathway to polycyclic indole structures, which are prevalent in bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net
Synthesis of Modified Indolone N-Oxide Derivatives with Varied Substituents
The synthesis of modified indolone N-oxide derivatives with a variety of substituents is crucial for structure-activity relationship studies and for fine-tuning the properties of these compounds. researchgate.netorganic-chemistry.org Researchers have successfully synthesized series of new indolone-N-oxide derivatives with diverse substitution patterns. researchgate.netnih.gov These synthetic efforts have led to the creation of libraries of compounds with varying electronic and steric properties, which have been evaluated for their biological activities. researchgate.netnih.gov For example, the introduction of substituents such as methoxy (B1213986) groups has been shown to significantly impact the antiplasmodial activity of these compounds. researchgate.netnih.gov
| Synthetic Strategy | Key Features | Example Precursors | Resulting Structures |
| One-Step Synthesis | Direct and efficient route. acs.orgnih.gov | 1-Iodo-2-nitrobenzene acs.org | This compound acs.org |
| Multicomponent Reactions | High efficiency and diversity generation. beilstein-journals.org | Iodobenzamides, alkynes, indoles beilstein-journals.org | 3,3-Disubstituted isoindolinones beilstein-journals.org |
| Cycloisomerization | Intramolecular rearrangement to form cyclic systems. acs.org | Indole-tethered ynediones acs.org | Furanone-incorporated bis(indolyl)methanes acs.org |
| Diastereoselective Synthesis | Control of stereochemistry. rsc.org | N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides rsc.org | Indole-fused diazepine derivatives rsc.org |
| Modified Derivatives | Varied substituents for structure-activity studies. researchgate.netnih.gov | Substituted o-bromo-nitroaryles and 1-alkynes researchgate.net | 5-Methoxy-indolone-N-oxide analogues researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Elucidation of 2 2 Pyridyl 3h Indol 3 One N Oxide
Radical Trapping Properties of the Nitrone Moiety
The nitrone functional group within 2-(2-pyridyl)-3H-indol-3-one N-oxide is a key determinant of its chemical reactivity, bestowing upon it the capacity to act as a potent spin trap. nih.govnih.gov This property allows the molecule to capture transient free radicals, converting them into more stable radical adducts that can be detected and characterized, often using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov The efficiency and specificity of this trapping process are influenced by the nature of the radical species involved.
Spin Trapping of Hydroxyl Radicals (•OH)
This compound has been identified as a spin trap specifically for hydroxyl radicals (•OH). nih.govscbt.come-biochem.com The interaction involves the addition of the highly reactive hydroxyl radical to the nitrone's carbon-nitrogen double bond. This process results in the formation of a more persistent nitroxide radical adduct, which can be observed and analyzed using electron spin resonance (ESR) spectroscopy. nih.gov The ability to trap hydroxyl radicals is a significant characteristic, as this radical is one of the most reactive and damaging oxygen species in biological systems. nih.gov
Trapping of Carbon-Centered and Other Heteroatom-Centered Radicals
Research has demonstrated that the radical trapping ability of the indolone-N-oxide scaffold extends beyond just hydroxyl radicals. nih.gov Studies on related 2-substituted-3H-indol-3-one-1-oxides have shown their capacity to trap both carbon-centered and other heteroatom-centered radicals. nih.govtandfonline.comresearchgate.net This broader reactivity profile suggests that the electronic environment of the nitrone can be modulated by the nature of the substituent at the 2-position, influencing its affinity for different types of radical species. The trapping of these radicals proceeds through a similar mechanism of addition to the nitrone, forming stable spin adducts. researchgate.net
Stability and Characterization of Spin Adducts
A critical aspect of a spin trap's utility is the stability of the resulting spin adducts. For the indolone-N-oxide series, particularly those lacking a β-hydrogen atom, the formed adducts with free radicals exhibit high stability. nih.govtandfonline.com In the case of some 2-alkyl substituted indolone-1-oxides, these spin adducts have lifetimes extending to several hours. tandfonline.comresearchgate.net This stability is crucial for their detection and characterization by techniques such as EPR spectroscopy. The analysis of the EPR spectra of these adducts, including their hyperfine coupling constants, provides valuable information for identifying the trapped radical. rsc.org The stability can be influenced by factors such as the structure of the original radical and the specific indolone-N-oxide derivative. rsc.orgnih.gov
Redox Chemistry of this compound and Indolone N-Oxides
The redox behavior of this compound and related indolone N-oxides is a significant facet of their chemical personality. These compounds can participate in electron transfer reactions, exhibiting both pro-oxidant characteristics and undergoing electrochemical transformations.
Pro-oxidant Character and Electron Transfer Processes
While possessing radical-trapping capabilities, certain indolone-N-oxides have also been noted for their pro-oxidant character. researchgate.net This suggests that under specific conditions, they can promote oxidative processes. This dual nature, acting as both a spin trap and a potential pro-oxidant, highlights the complexity of their redox chemistry. The pro-oxidant activity may be linked to their ability to participate in electron transfer reactions, potentially initiating redox signaling pathways. researchgate.net
Electrochemical Behavior and Nitroxide Anion Radical Formation
The electrochemical properties of indolone N-oxides have been investigated to understand their redox activity. nih.gov Studies on related 2-aryl-3H-indol-3-ones, synthesized from their corresponding N-oxides, have shown comparable electrochemical behavior at the nitrogen-carbon double bond. nih.gov This indicates that the core indolone structure plays a crucial role in the molecule's redox potential. The electrochemical reduction of the nitrone moiety can lead to the formation of a nitroxide anion radical. This process is a key step in their electrochemical behavior and further underscores their ability to engage in electron transfer processes. nih.gov
Photochemical Reactivity of this compound and Related N-Oxides
The photochemical behavior of heteroaromatic N-oxides, a class of compounds that includes this compound, is characterized by complex reactions that are initiated by the absorption of light. wur.nl These reactions often involve the formation of transient, high-energy intermediates that can then proceed through various pathways to yield a range of products. wur.nl The specific outcomes of these photochemical processes are highly dependent on the molecular structure of the N-oxide and the reaction conditions.
Photoinduced Deoxygenation and Rearrangement Pathways
Upon irradiation with ultraviolet (UV) light, many heteroaromatic N-oxides can undergo deoxygenation, a process that removes the oxygen atom from the N-oxide group. arkat-usa.org This reaction is believed to proceed through an excited state, which can be either a singlet or a triplet state depending on the specific N-oxide and the presence of sensitizers. wur.nl For some N-oxides, the excited singlet state is responsible for isomerizations and rearrangements, while the triplet state leads to deoxygenation. wur.nl
A common feature of the photochemical reactions of aromatic N-oxides is the proposed formation of an oxaziridine (B8769555) intermediate. wur.nl However, these oxaziridines are typically unstable and have not been isolated, leading to debate about their exact role in the reaction mechanism. wur.nl They are thought to be transient species that rapidly rearrange to form other products. wur.nl
In addition to deoxygenation, photoinduced rearrangements are also a significant reaction pathway for N-oxides. These rearrangements can lead to the formation of various isomers. For example, the irradiation of some pyridazine (B1198779) N-oxide derivatives leads to the formation of a diazo intermediate, which can then cyclize to form a pyrazole (B372694) derivative or lose nitrogen to form a furan. researchgate.net
A study on the photochemistry of pyridazine N-oxides using UV light and rhodium catalysis has shown a method to convert them into 2-aminofurans. nih.gov This process involves the generation of a (Z)-diazoalkene intermediate from the pyridazine N-oxide upon exposure to UV light. nih.gov
A photochemical method for the deoxygenation of aliphatic alcohols has been described, which proceeds via a radical mechanism initiated by visible light. nih.gov This type of reaction, known as a Barton-McCombie-type deoxygenation, involves the formation of an alkyl radical that is subsequently trapped. nih.gov
Photooxidation Reactions and Product Formation
Photooxidation is another important photochemical reaction pathway for certain compounds. In some cases, photooxidation can be used to generate highly reactive species. For instance, compound I, a heme-iron(IV)-oxo porphyrin radical cation, can be produced by the 355 nm laser flash photolysis photooxidation of the corresponding compound II species. nih.gov This method provides an alternative to chemical oxidation for generating these important intermediates. nih.gov
The use of pyridine (B92270) N-oxide derivatives in concert with trifluoroacetic anhydride (B1165640) can promote a high-yielding and scalable trifluoromethylation reaction under photochemical conditions. nih.gov Mechanistic insights suggest the formation of electron donor-acceptor complexes in solution and a high dependence on photon flux. nih.gov This process can be initiated by visible light and can proceed even in the absence of a photocatalyst, although the presence of a catalyst can improve yields. nih.gov
Coordination Chemistry of this compound as a Ligand
The coordination chemistry of N-oxides, including this compound, is a rich and varied field. These compounds can act as ligands, binding to metal ions through the oxygen atom of the N-oxide group. wikipedia.org The resulting metal complexes exhibit a range of structures and reactivity, which are influenced by the nature of the metal ion, the other ligands present, and the specific N-oxide used.
Ligand Properties and Metal Complex Formation
Pyridine N-oxides are generally considered weakly basic ligands. wikipedia.org They coordinate to metal ions through the oxygen atom, and the M-O-N bond angle is typically around 130 degrees. wikipedia.org The complexes formed are often high spin and kinetically labile. wikipedia.org
The this compound molecule contains multiple potential coordination sites, including the N-oxide oxygen, the pyridine nitrogen, and the indole (B1671886) nitrogen. This allows for a variety of coordination modes. The specific mode of coordination will depend on the metal ion and the reaction conditions.
A series of platinum(II) complexes with the 2,5-bis(α-pyridyl)pyrrolate (PDP) ligand, which is structurally related to this compound, have been synthesized. nsf.gov The nature of the ligand trans to the central pyrrole (B145914) nitrogen was found to be crucial in determining whether a monomeric or dimeric complex was formed. nsf.gov Strong σ-donor ligands favored the formation of dimeric "clamshell" structures, while π-donor ligands allowed for the formation of both monomeric and dimeric complexes. nsf.gov
The synthesis of metal carboxylate complexes containing pyridine N-oxide has been achieved through both one-pot and solid-phase synthesis. researchgate.net The structural variations in these complexes depend on the metal ion. For example, manganese(II) acetate (B1210297) forms polymeric complexes with bridging pyridine N-oxide, while copper(II) acetate forms mononuclear or binuclear paddle-wheel complexes with monodentate pyridine N-oxide. researchgate.net
The table below summarizes the coordination behavior of different metal ions with pyridine N-oxide and related ligands.
| Metal Ion | Ligand System | Resulting Complex Structure | Reference |
| Platinum(II) | 2,5-bis(α-pyridyl)pyrrolate (PDP) with strong σ-donor ligand | Dimeric clamshell structure | nsf.gov |
| Platinum(II) | 2,5-bis(α-pyridyl)pyrrolate (PDP) with π-donor ligand | Monomeric and dimeric complexes | nsf.gov |
| Manganese(II) | Pyridine N-oxide and aromatic carboxylic acids | Polymeric complexes with bridging pyridine N-oxide | researchgate.net |
| Copper(II) | Pyridine N-oxide and aromatic carboxylic acids | Mononuclear or binuclear paddle-wheel complexes | researchgate.net |
Reactivity of Metal-N-Oxide Complexes
The reactivity of metal-N-oxide complexes is a key area of interest. The coordination of the N-oxide to a metal center can alter its reactivity, and the metal center itself can participate in a variety of reactions.
The N-oxide moiety in pyridine N-oxides plays a crucial role in directing the regioselectivity of certain reactions. semanticscholar.org For example, in transition metal-catalyzed C-H activation reactions, the N-oxide group can direct the metal catalyst to the C2-position of the pyridine ring. semanticscholar.org This has been exploited in a range of transformations, including alkenylation, arylation, and amination of pyridine N-oxides. semanticscholar.org
The resulting functionalized pyridine N-oxides can be readily deoxygenated to afford the corresponding substituted pyridines, making this a valuable synthetic strategy. semanticscholar.org
The reactivity of the metal center in these complexes is also important. For instance, ruthenium(II) complexes of terpyridyl-polyamine bridging ligands have been shown to be vulnerable to nucleophilic displacement of the polyamine portion of the ligand. researchgate.net
Reactions with Nitrogen Species (e.g., Nitrogen Dioxide, Nitrous Acid)
N-oxides are known to react with a variety of electrophilic and nucleophilic reagents. arkat-usa.org The N-O bond in pyridine N-oxides possesses a unique functionality that can act as both an electron donor and an electron acceptor. arkat-usa.org This dual reactivity allows for a wide range of chemical transformations.
The reaction of N-aminopyrimidines with nitrogen-containing compounds has been studied, though the focus is on the pyrimidine (B1678525) ring system. wur.nl
Given the electronic nature of the N-oxide group, it is plausible that this compound could react with nitrogen species such as nitrogen dioxide (NO₂) or nitrous acid (HNO₂). These reactions could potentially involve electrophilic attack on the oxygen atom of the N-oxide or reactions at other positions on the indole or pyridine rings, influenced by the electronic effects of the N-oxide group. Further experimental investigation is required to determine the specific products and mechanisms of these reactions.
Advanced Spectroscopic and Analytical Investigations of 2 2 Pyridyl 3h Indol 3 One N Oxide
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Trapping Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of free radicals. In the context of 2-(2-pyridyl)-3H-indol-3-one N-oxide, EPR has been utilized to assess its efficacy as a spin trap, particularly for hydroxyl radicals. nih.gov Spin trapping is a method where a reactive, short-lived radical reacts with a spin trap compound to form a more stable and EPR-detectable radical adduct. interchim.fr
Research has explored the one-step synthesis of this compound and its subsequent evaluation as a spin trap for hydroxyl radicals generated by the xanthine (B1682287)/xanthine oxidase system. nih.gov The resulting EPR spectrum of the radical adduct provides valuable information about the nature of the trapped radical. The hyperfine coupling constants of the EPR signal are characteristic of the specific radical that has been trapped, allowing for its identification. ljmu.ac.uk
The effectiveness of a spin trap is determined by several factors, including the stability of the resulting radical adduct and the clarity of the EPR spectrum. For comparison, other nitrone-based spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are widely used but can have limitations, such as the decay of the superoxide (B77818) adduct into the hydroxyl adduct. interchim.fr The investigation into this compound aims to determine its advantages and potential applications in the field of free radical biology and chemistry. nih.govacs.org
Table 1: EPR Spin Trapping Data
| Spin Trap | Radical Source | Observed Adduct | Key Findings |
| This compound | Xanthine/Xanthine Oxidase (Hydroxyl Radical) | Hydroxyl radical adduct | Investigated as an efficient spin trap for hydroxyl radicals. nih.gov |
This table summarizes the application of this compound in EPR spin trapping studies.
Spectroscopic Characterization of Interactions with Biological Macromolecules
Understanding the interactions between small molecules and biological macromolecules is crucial in various scientific fields. Spectroscopic techniques such as UV-Visible, Fluorescence, and Circular Dichroism are instrumental in characterizing these interactions.
UV-Visible Spectroscopy for Binding Studies
UV-Visible absorption spectroscopy is a fundamental technique used to study the binding of small molecules to macromolecules like proteins and DNA. unl.pt When a small molecule binds to a macromolecule, changes in the electronic environment can lead to shifts in the absorption spectrum, such as a change in the maximum absorption wavelength (λmax) or a change in absorbance intensity (hyperchromism or hypochromism). researchgate.net
Studies on compounds with similar structural motifs, such as those containing pyridine (B92270) N-oxide, have shown that these molecules exhibit characteristic absorption bands in the UV-visible region. nih.govresearchgate.net The interaction of these compounds with biological macromolecules can be monitored by titrating the macromolecule with the small molecule and observing the spectral changes. These changes can then be used to determine binding parameters. While specific UV-Vis binding studies for this compound with macromolecules were not detailed in the provided search results, the principles of this technique are well-established for analogous systems. nih.gov
Fluorescence Spectroscopy for Binding Affinity and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. It can provide information on binding affinity, stoichiometry, and conformational changes in the macromolecule upon ligand binding. Many biological macromolecules, such as proteins containing tryptophan or tyrosine residues, are intrinsically fluorescent. nih.gov
The binding of a small molecule can quench the intrinsic fluorescence of the macromolecule or, if the small molecule is fluorescent, its fluorescence properties may change upon binding. For instance, studies on fluorescent probes containing a pyridine N-oxide moiety have demonstrated their utility in cellular imaging, highlighting the environmentally sensitive nature of their fluorescence. rsc.org By monitoring the changes in fluorescence intensity as a function of the ligand concentration, the binding constant (Ka) and the number of binding sites (n) can be determined. Furthermore, fluorescence resonance energy transfer (FRET) can be used to measure distances within the macromolecule and detect conformational changes.
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and the conformation of nucleic acids. nih.govnih.gov CD measures the differential absorption of left and right circularly polarized light. Changes in the CD spectrum of a biological macromolecule upon the addition of a small molecule can indicate conformational changes.
For proteins, CD spectra in the far-UV region (190-250 nm) provide information about the secondary structure content (α-helix, β-sheet, random coil). A change in the characteristic CD signal upon binding of a ligand like this compound would suggest an alteration of the protein's secondary structure. Similarly, for DNA, changes in the CD spectrum can indicate different binding modes, such as intercalation or groove binding. While specific CD studies on the interaction of this compound with macromolecules were not found, this technique remains a critical method for such investigations. nih.gov
Table 2: Spectroscopic Techniques for Macromolecular Interaction Studies
| Spectroscopic Technique | Information Obtained | Principle of Measurement |
| UV-Visible Spectroscopy | Binding parameters (e.g., binding constant) | Changes in absorbance spectrum upon binding. researchgate.net |
| Fluorescence Spectroscopy | Binding affinity, stoichiometry, conformational changes | Quenching of intrinsic fluorescence or changes in ligand fluorescence upon binding. nih.govrsc.org |
| Circular Dichroism (CD) | Conformational changes in secondary structure | Changes in the differential absorption of circularly polarized light. nih.govnih.gov |
This table outlines the application of various spectroscopic techniques in studying the interactions of small molecules with biological macromolecules.
Computational and Theoretical Chemistry Studies on 2 2 Pyridyl 3h Indol 3 One N Oxide
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate reaction mechanisms involving 2-(2-pyridyl)-3H-indol-3-one N-oxide and related compounds. DFT calculations allow researchers to model reaction pathways, determine transition states, and calculate activation energies, offering a detailed understanding of how these reactions proceed. researchgate.netresearchgate.net
For instance, in the context of cycloaddition reactions, DFT studies can differentiate between various possible mechanisms, such as stepwise radical-mediated pathways and concerted [3+2] cycloadditions. mdpi.com By comparing the energy barriers of these different routes, researchers can predict the most likely mechanism. mdpi.com In the case of reactions involving nitrile oxides and alkenes, DFT modeling has shown that a radical-mediated pathway is energetically more favorable than a concerted one. mdpi.com
Furthermore, DFT calculations are instrumental in understanding the catalytic roles of different nitrogen species in carbon-doped materials. researchgate.net Studies have shown that the type of nitrogen site (e.g., quaternary, pyridinic, pyrrolic) significantly influences the adsorption energies of reactants, which is a critical factor in catalysis. researchgate.net For example, calculations have indicated that acetylene (B1199291) has a negligible adsorption on quaternary and pyridinic nitrogen sites, supporting experimental observations. researchgate.net
These computational insights are crucial for designing more efficient catalysts and for understanding the reactivity of complex heterocyclic systems like this compound. researchgate.netmdpi.com
In Silico Predictions of Molecular Properties and Interactions
In silico methods, which encompass a range of computational techniques, are widely used to predict the molecular properties and potential biological interactions of compounds like this compound. These predictions are invaluable in the early stages of drug discovery and materials science, as they can help to prioritize compounds for synthesis and experimental testing.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of a compound. For indole-based compounds, molecular docking studies have been used to investigate their interactions with various enzymes and receptors. nih.govresearchgate.net
These studies can reveal key binding interactions, such as hydrogen bonds and pi-stacking interactions, between the ligand and the active site of the target protein. nih.gov For example, docking studies of some indolyl-pyridine derivatives have shown interactions with the active sites of enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov The binding affinity, often expressed as a binding energy in kcal/mol, provides an estimate of the strength of the interaction. nih.govphyschemres.org
The insights gained from molecular docking can guide the design of new compounds with improved binding affinity and selectivity for a particular biological target. nih.govresearchgate.net
Predictive Modeling of Pharmacological Properties
Predictive modeling is used to estimate various pharmacological properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity. researchgate.netnih.gov These models are often based on the analysis of large datasets of known compounds and their properties.
For heterocyclic compounds, including those with an indole (B1671886) scaffold, in silico tools can predict properties such as:
Lipophilicity (logP): A measure of a compound's ability to dissolve in fats, oils, and lipids. researchgate.net
Topological Polar Surface Area (TPSA): Related to a molecule's ability to permeate cell membranes. researchgate.netmdpi.com
Drug-likeness: An assessment of whether a compound has properties that would make it a likely drug candidate, often based on rules like Lipinski's rule of five. nih.gov
These predictions help to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity, which is a critical step in the development of new therapeutic agents. nih.gov For example, in silico analysis of pyrazolo[1,5-a]pyrimidines has been used to predict their gastrointestinal absorption and potential for inhibiting cytochrome P450 (CYP) isoforms. nih.gov
N-O Bond Dissociation Energies and Stability Analysis
Accurate BDE calculations for N-O bonds have been performed using high-level composite methods like CBS-QB3, CBS-APNO, and G4, as well as more computationally efficient DFT functionals like M06-2X. wayne.edu These studies have shown that the N-O single-bond BDEs in many compounds are significantly higher than the generic value often quoted in textbooks. wayne.edu For example, the calculated BDE for pyridine-N-oxide is in the range of 62.56–64.66 kcal/mol, indicating a relatively stable N-O bond. wayne.edu
The stability of the N-O bond can be influenced by the surrounding molecular structure. For instance, the BDE can vary depending on whether the nitrogen atom is part of a simple amine oxide or a more complex heterocyclic system. wayne.edu Understanding the factors that affect N-O bond stability is important for predicting the reactivity of N-oxides in various chemical transformations. wayne.eduelectrochem.org
Table of N-O Bond Dissociation Energies
| Compound | Method | BDE (kcal/mol) |
| Pyridine-N-oxide | Experimental | 63.3 ± 0.5 |
| Pyridine-N-oxide | M06-2X | Within 1 kcal/mol of experimental |
| Pyridine-N-oxide | G4 | Within 1 kcal/mol of experimental |
| Pyridine-N-oxide | CBS-APNO | Within 1 kcal/mol of experimental |
| Trimethylamine-N-oxide | Best Estimate | 56.7 ± 0.9 |
| Triethylamine-N-oxide | Best Estimate | 59.0 ± 0.8 |
This table is based on data from a study on the bond dissociation energy of the N-O bond. wayne.edu
Solvent Effects on Reactivity and Structure
The solvent in which a reaction is carried out can have a profound effect on its rate, selectivity, and even the structure of the reactants and products. Computational studies can model these solvent effects, providing insights into how the solvent interacts with the solute molecules at a molecular level. acs.orgnih.gov
For example, DFT studies can be used to investigate the effect of different solvents on the cycloaddition of norbornadiene and 3,4-dihydroisoquinoline-N-oxide. acs.org These studies can help to explain why a particular solvent might favor one reaction pathway over another.
In the context of photooxygenation reactions, the solvent can influence the lifetime and reactivity of singlet oxygen, which is a key reactive intermediate. nih.gov The total rate constant for the reaction between a substrate and singlet oxygen can vary significantly depending on the solvent's polarity and other properties. nih.gov
Understanding solvent effects is crucial for optimizing reaction conditions and for predicting how a compound will behave in different environments, including biological systems. nih.govrsc.org
Biological and Biomedical Applications of 2 2 Pyridyl 3h Indol 3 One N Oxide and Its Derivatives
Antiplasmodial and Antimalarial Activities
Indolone-N-oxides have demonstrated significant potential as antimalarial agents, exhibiting high parasiticidal activity. researchgate.netnih.gov Their mechanism of action is linked to their redox properties and their ability to generate radical species, which can destabilize the host cell membrane of infected erythrocytes. researchgate.netnih.gov
In Vitro Efficacy Against Plasmodium falciparum Strains
Indolone-N-oxide derivatives have shown potent in vitro activity against the human malaria parasite, Plasmodium falciparum, including both chloroquine-sensitive and multi-drug resistant strains. researchgate.netnih.gov Studies have reported that these compounds exert high parasiticidal activity at nanomolar concentrations. researchgate.net The parent compound of the series was evaluated against 34 fresh clinical isolates of P. falciparum, demonstrating its efficacy. researchgate.net Research indicates that INODs possess antiplasmodial activity in the low-nanomolar range and can induce marked tyrosine phosphorylation of the erythrocyte membrane protein band 3 at their IC₅₀ concentrations in the early stages of parasite maturation. nih.gov
Derivatives of the related quinoxaline (B1680401) 1,4-di-N-oxide scaffold have also shown promise. For instance, 3-(2'-furyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives displayed superior activity against the resistant K1 strain when compared to chloroquine, with IC₅₀ values ranging from 0.49 to 0.93 μM. mdpi.org
Table 1: In Vitro Antiplasmodial Activity of Selected Heterocyclic N-Oxide Derivatives
| Compound Class/Derivative | P. falciparum Strain(s) | Activity (IC₅₀) | Reference |
| Indolone-N-Oxides (INODs) | General | Low-nanomolar range | nih.gov |
| 3,5-diaryl-2-aminopyrazine series | K1 (multidrug resistant), NF54 (sensitive) | 6-94 nM | nih.gov |
| 3-(2'-furyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | K1 (resistant) | < IC₅₀ of Chloroquine | mdpi.org |
| 3-(2'-furyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | 3D7 (sensitive) | 0.49 - 0.93 µM | mdpi.org |
In Vivo Activity Against Plasmodium berghei
The antimalarial potential of indolone-N-oxide derivatives has been further substantiated through in vivo studies using the murine malaria model, Plasmodium berghei. researchgate.net A novel series of pyrazine (B50134) analogues, derived from a related 3,5-diaryl-2-aminopyridine scaffold, exhibited good efficacy at low oral doses in the P. berghei mouse model. nih.gov One of the leading compounds from this series was reported to be completely curative at an oral dose of 4 x 10 mg/kg in infected mice. nih.gov These findings underscore the potential of N-oxide containing heterocyclic structures in the development of orally active antimalarial agents.
Structure-Activity Relationships for Antimalarial Potency
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial potency of indolone-N-oxides and related compounds. researchgate.net For INODs, the substitution pattern on the core structure significantly influences their activity. For example, replacing an alkyl chain with a 3,4-dichlorophenyl or a 4-trifluoromethylphenyl group resulted in a positive shift in the first cathodic wave, indicating an alteration of the compound's redox properties which are linked to its antimalarial action. researchgate.net
In the related 3,5-diaryl-2-aminopyridine series, SAR studies revealed that replacing the pyridine (B92270) core with a pyrazine ring led to a new series with potent oral antimalarial activity, while other modifications to the core or the 2-amino group resulted in a loss of activity. nih.gov This highlights the specific structural requirements for antiplasmodial efficacy. Similarly, for quinazolinone-2-carboxamide derivatives, the presence of a carboxylic acid was found to be essential for antiplasmodial potency, demonstrating a divergence in SAR from their activity as human MMP-13 inhibitors. acs.org
Antimicrobial (Antibacterial and Antifungal) Activities
In addition to their antimalarial properties, indolone-N-oxides have been investigated for broader anti-infectious applications, including antibacterial and antifungal activities. nih.govresearchgate.net A series of INODs were evaluated against a panel of microbes, revealing a broad spectrum of activity. nih.govresearchgate.net
The antibacterial activity was assessed against Gram-positive bacteria (Staphylococcus aureus, Enterococcus hirae), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and the acid-fast bacterium Mycobacterium tuberculosis. nih.govresearchgate.net The Gram-positive strain E. hirae was found to be the most susceptible, whereas the Gram-negative E. coli was resistant to this class of compounds. nih.govresearchgate.net Notably, one derivative was more potent than the standard drug nalidixic acid against E. hirae. nih.govresearchgate.net Good antitubercular activity in the low micromolar range was also observed. nih.govresearchgate.net
The antifungal activity was tested against Aspergillus niger and Candida albicans. nih.govresearchgate.net The 2-phenylindolone-N-oxide derivative was identified as the most active against C. albicans, with potency equivalent to the standard antifungal drug clotrimazole. researchgate.net The studies concluded that INODs are generally microbicidal rather than microbistatic. nih.govresearchgate.net
Table 2: Antimicrobial Spectrum of Indolone-N-Oxide (INOD) Derivatives
| Organism Type | Species Tested | Activity Summary | Reference |
| Gram-positive Bacteria | Enterococcus hirae | Most sensitive strain; one derivative more potent than nalidixic acid. | nih.govresearchgate.net |
| Staphylococcus aureus | Active | nih.govresearchgate.net | |
| Gram-negative Bacteria | Escherichia coli | Resistant | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Active | nih.govresearchgate.net | |
| Acid-fast Bacteria | Mycobacterium tuberculosis | Good activity in the low micromolar range. | nih.govresearchgate.net |
| Fungi | Candida albicans | One derivative equipotent to clotrimazole. | nih.govresearchgate.net |
| Aspergillus niger | Active | nih.govresearchgate.net |
Cytotoxicity and Antitumor Potential
The cytotoxic properties of heterocyclic compounds, including those with indole (B1671886) and N-oxide moieties, have been evaluated against various cancer cell lines to assess their antitumor potential. Cytotoxicity is often expressed as the half-maximal cytotoxic concentration (CC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to reduce cell viability or inhibit cell growth by 50%, respectively. creative-diagnostics.com
In Vitro Cytotoxic Concentration (CC₅₀) on Human Tumor Cell Lines (e.g., MCF7, KB)
While specific CC₅₀ data for 2-(2-pyridyl)-3H-indol-3-one N-oxide against MCF-7 (human breast adenocarcinoma) and KB (human oral carcinoma) cell lines are not detailed in the provided search results, studies on structurally related compounds provide insight into the potential of this chemical class.
A series of indolo–pyrazole (B372694) derivatives grafted with thiazolidinone were evaluated for their in vitro cytotoxicity, with several compounds showing potent activity with IC₅₀ values below 10 μM on tested human cancer cell lines. nih.gov One compound in this study exhibited an IC₅₀ value of 3.46 μM against the SK-MEL-28 melanoma cancer cell line. nih.gov The cytotoxicity of synthetic derivatives against breast cancer cell lines, including MCF-7, has been a subject of research, with some compounds inhibiting cell proliferation and promoting cell cycle arrest. nih.gov For example, a synthetic curcuminoid showed time-dependent cytotoxicity against MCF-7 cells, with an IC₅₀ of 33.33 ± 3.50 µM after 48 hours of treatment. nih.gov The cytotoxicity of N-oxide derivatives is complex; for instance, pyridine N-oxide was found to have a protective effect against 3-chloropyridine-induced cytotoxicity but induced cytotoxic effects when combined with 2-chloropyridine. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Indole and N-Oxide-Related Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀/CC₅₀) | Reference |
| Indolo–pyrazole-thiazolidinone conjugate (6c) | SK-MEL-28 (Melanoma) | IC₅₀: 3.46 μM | nih.gov |
| Synthetic Curcuminoid (DK1) | MCF-7 (Breast) | IC₅₀: 33.33 ± 3.50 µM (48h) | nih.gov |
| Piperidinyl-diethylstilbestrol | MCF-7 (Breast) | ED₅₀: 7.9 ± 0.38 μg/mL (in vivo) | nih.gov |
| Pyrrolidinyl-diethylstilbestrol | MCF-7 (Breast) | ED₅₀: 15.6 ± 1.3 μg/mL (in vivo) | nih.gov |
Potential as VEGFR1 Downregulators and Anti-angiogenic Agents
Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR1 and VEGFR2, are pivotal in angiogenesis, the formation of new blood vessels. This process is crucial in tumor growth and metastasis. nih.gov Consequently, the inhibition of VEGF signaling is a key strategy in cancer therapy. nih.gov Research has shown that certain compounds can suppress angiogenesis by reducing VEGF production or by blocking the signaling pathways induced by VEGF. nih.govnih.gov
Derivatives of this compound have been investigated for their anti-angiogenic properties. For instance, the compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has demonstrated the ability to significantly suppress the release of VEGF in cancer cells. nih.gov This suppression is linked to the inhibition of NF-kappaB, a transcription factor necessary for VEGF expression. nih.gov Furthermore, FPP-3 was found to dose-dependently inhibit VEGF-induced angiogenesis in a chick chorioallantoic membrane (CAM) assay. nih.gov In human umbilical vein endothelial cells (HUVECs), FPP-3 not only decreased cell survival and proliferation but also hampered tube formation and invasion, which are critical steps in angiogenesis. nih.gov This anti-angiogenic activity was associated with the suppression of VEGF-induced matrix metalloproteinase (MMP)-2 expression, reactive oxygen species (ROS) production, and the phosphorylation of extracellularly regulated kinase (ERK). nih.gov
Another approach to inhibiting angiogenesis is the dual blockade of both VEGFR1 and VEGFR2. nih.gov A peptide designed to bind to both receptors, referred to as VGB, has shown potent inhibition of VEGFA-stimulated proliferation, migration, and tube formation in HUVECs, proving more effective than bevacizumab in some aspects. nih.gov This dual-targeting strategy effectively abrogates the PI3K/AKT and MAPK/ERK1/2 signaling pathways, leading to the inhibition of angiogenesis and tumor growth. nih.gov
Modulation of ROS-Mediated Cell Death
Reactive oxygen species (ROS) are highly reactive molecules, including superoxide (B77818) anions (O2−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH•), that play a dual role in cellular processes. frontiersin.org At moderate levels, ROS are essential for cell signaling, proliferation, and immune responses. frontiersin.orgnih.gov However, excessive levels of ROS can lead to oxidative stress, damaging cellular components and triggering programmed cell death, or apoptosis. frontiersin.orgnih.gov This ROS-mediated apoptosis can be initiated through either the intrinsic mitochondrial pathway or the extrinsic death receptor pathway. nih.gov
The modulation of ROS levels is a key mechanism through which certain compounds can induce cancer cell death. nih.gov An imbalance between pro-oxidants and antioxidants in the body can lead to oxidative stress. nih.gov Some dietary phytochemicals, for example, exert their antitumor effects by inducing ROS-mediated cytotoxicity in cancer cells. nih.gov These compounds can regulate cell proliferation, survival, and both apoptotic and anti-apoptotic signaling pathways. nih.gov
Pyroptosis is another form of programmed cell death that can be induced by ROS. frontiersin.org It is characterized by cell swelling, membrane rupture, and the release of cellular contents, leading to inflammation. frontiersin.org The level of ROS has been shown to be a pivotal factor in the initiation of pyroptosis, establishing a close link between the two processes. frontiersin.org
Interaction with Biological Systems and Macromolecules
Binding Studies with Human Serum Albumin (HSA)
Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of various endogenous and exogenous compounds, including drugs. nih.govmdpi.com The binding of a compound to HSA can significantly influence its bioavailability, distribution, and metabolism. mdpi.com HSA has two primary ligand-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). mdpi.commdpi.com
Studies on the interaction of indole derivatives with HSA have provided insights into their binding mechanisms. For example, the binding of 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide to HSA was found to be a static quenching process, indicating the formation of a complex. nih.gov Site competition experiments revealed that this compound binds to both the IIA and IIIA domains of HSA, primarily through hydrophobic interactions in the IIA domain and hydrogen bonds in the IIIA domain, with hydrophobic interactions being stronger. nih.gov Molecular docking and fluorescence probe experiments have confirmed these findings. nih.gov
The binding of a ligand can also induce conformational changes in HSA. nih.gov Synchronous fluorescence experiments have shown that the interaction of 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide with HSA leads to an increase in the polarity of the HSA microenvironment. nih.gov
| Parameter | Finding | Method |
| Binding Mechanism | Static quenching, complex formation | Fluorescence Quenching |
| Binding Sites | Subdomain IIA and IIIA | Site Competition Experiments, Molecular Docking |
| Primary Interactions | Hydrophobic interactions (IIA), Hydrogen bonds (IIIA) | Site Competition Experiments |
| Effect on HSA | Increased polarity of microenvironment | Synchronous Fluorescence |
This table summarizes the findings from the binding study of 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide with HSA.
Implications for Pharmacokinetics and Pharmacodynamics
The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is essential for drug development. nih.gov For indole derivatives, understanding their absorption, distribution, metabolism, and excretion is crucial for optimizing their therapeutic potential.
Research on various indole derivatives has highlighted the importance of their pharmacokinetic profiles. For instance, a study on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives showed that although they exhibited promising antiviral activity in vitro, they were not effective in vivo due to rapid metabolism. semanticscholar.orgresearchgate.net This suggests that future research should focus on structural modifications to improve their metabolic stability. semanticscholar.orgresearchgate.net
Another study on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), predicted it to be a good drug-like molecule based on its physicochemical properties. nih.gov In vivo studies showed that MMINA could reverse cisplatin-induced organ damage by reducing oxidative stress and inflammation. nih.gov
The development of nitric oxide (NO) mimetic agents, which can include indole derivatives, faces challenges in directly measuring NO in biological systems. nih.gov Therefore, their development often relies on measuring the prodrug and downstream markers of efficacy. nih.gov
| Compound | Pharmacokinetic/Pharmacodynamic Finding | Implication |
| 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide derivatives | Rapid metabolism in vivo | Need for structural modification to improve stability |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Good drug-like properties, reverses organ damage | Promising chemoprotective agent |
| Nitric oxide (NO) mimetics | Difficulty in direct in vivo measurement of NO | Reliance on prodrug and downstream marker measurements |
This table provides an overview of the pharmacokinetic and pharmacodynamic implications for different indole derivatives.
Role as a Pro-oxidant and Redox Signaling Initiator
A pro-oxidant is any substance that induces oxidative stress, either by generating ROS or by inhibiting antioxidant systems. nih.gov While high levels of oxidative stress can be damaging, a controlled increase in ROS can act as a signaling mechanism. nih.gov Hydrogen peroxide (H2O2), for example, is well-suited as a diffusible second messenger in signaling pathways. nih.gov
The central nervous system is particularly vulnerable to damage from free radicals due to its relatively low antioxidant capacity. nih.gov Pro-oxidant enzymes, such as NADPH oxidase (NOX) and xanthine (B1682287) oxidase (XO), are significant sources of ROS in living organisms. nih.gov NOX, for instance, generates superoxide anions and hydrogen peroxide. nih.gov Studies have shown that the activity of these pro-oxidant enzymes can be significantly higher in cancerous tissues compared to normal tissues. nih.gov
This pro-oxidant activity and the resulting redox signaling can have therapeutic applications. By selectively increasing ROS levels in cancer cells, it is possible to trigger cell death pathways, as discussed in the section on ROS-mediated cell death. nih.gov
Spin Trapping in Biological Systems and in Vivo Applications
Spin trapping is a technique used to detect and identify short-lived free radicals. nih.govnih.gov This method involves the use of a "spin trap," a molecule that reacts with the transient free radical to form a more stable radical product, known as a spin adduct, which can then be detected by electron spin resonance (ESR) spectroscopy. nih.govnih.gov
This compound has been identified as a spin trap specifically for hydroxyl radicals. nih.govscbt.com A series of 2-alkyl and 2-aryl substituted-3H-indol-3-one-1-oxides have also been synthesized and evaluated for their radical trapping capabilities. nih.gov ESR experiments have demonstrated the ability of these indolone-1-oxides to trap both hetero- and carbon-centered radicals. nih.gov The stability of the resulting spin adducts varies depending on the substituent, with 2-alkyl substituted nitrones forming adducts with lifetimes of several hours. nih.gov The lack of a beta-hydrogen atom in this series of indolone-1-oxides contributes to the high stability of the radical adducts formed. nih.gov
The ability of these compounds to act as spin traps has significant implications for studying the role of free radicals in various biological processes and pathological conditions in vivo.
| Compound/Derivative | Trapped Radical | Key Finding |
| This compound | Hydroxyl radicals | Acts as a specific spin trap for hydroxyl radicals. nih.govscbt.com |
| 2-alkyl and 2-aryl substituted-3H-indol-3-one-1-oxides | Hetero- and carbon-centered radicals | Capable of trapping a range of radicals. nih.gov |
| 2-alkyl substituted nitrones (e.g., 2-ethyl-5,6-dioxolo-3H-indolone-1-oxide) | Free radicals | Forms highly stable spin adducts with lifetimes of several hours. nih.gov |
This table summarizes the spin trapping properties of this compound and its derivatives.
Advanced Research Directions and Emerging Paradigms for 2 2 Pyridyl 3h Indol 3 One N Oxide
Development of Novel Analogs with Enhanced Efficacy or Selectivity
The development of new analogs of 2-(2-pyridyl)-3H-indol-3-one N-oxide is a primary focus of current research, aiming to improve therapeutic efficacy and biological selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. nih.govmdpi.com By systematically modifying the core structure, researchers can fine-tune the compound's properties. For instance, studies on related 2-substituted N-piperidinyl indoles have shown that modifications at the 2-position can significantly impact binding affinity and functional efficacy at opioid receptors. nih.gov Similarly, research on other indole (B1671886) derivatives has demonstrated that the introduction of different substituents can lead to potent antimicrobial or anticancer activities. mdpi.comnih.gov
A key strategy involves the derivatization of the indole or pyridyl rings. The synthesis of a series of 66 new indolone-N-oxide derivatives for antiplasmodial activity revealed that a 5-methoxy-indolone-N-oxide analog exhibited potent activity, highlighting the importance of substituent placement. nih.gov Another concrete example is the successful synthesis of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, an analog where the pyridyl group is replaced by an azidophenyl group. researchgate.net This demonstrates the feasibility of creating structurally diverse analogs. Future efforts may focus on introducing various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. niscpr.res.in
Table 1: Potential Strategies for Analog Development
| Modification Site | Type of Modification | Potential Enhancement |
|---|---|---|
| Indole Ring | Introduction of halogens (Cl, F), methoxy (B1213986) (-OCH3), or nitro (-NO2) groups. | Altered lipophilicity, improved membrane permeability, enhanced binding affinity. |
| Pyridyl Ring | Substitution with alkyl or aryl groups. | Increased selectivity for specific biological targets, modified solubility. |
| N-oxide Group | Bioisosteric replacement. | Modified metabolic stability and pharmacokinetic profile. |
Integration into Drug Delivery Systems or Nanocarriers
While direct research on formulating this compound into advanced drug delivery systems is still an emerging field, the potential benefits are significant. The inherent properties of many indole-based compounds, such as poor water solubility, can limit their bioavailability and therapeutic application. nih.gov Encapsulating these molecules within nanocarriers offers a promising strategy to overcome such limitations. ijnrd.org
Inorganic nanomaterials, with their tunable sizes, shapes, and surfaces, offer a versatile platform for delivering therapeutic agents. nih.gov For indole-based drugs like Sunitinib, liposomal formulations have been developed to reduce adverse effects and improve tumor targeting. nih.gov These systems, which can be composed of lipids like hydrogenated soy phosphatidylcholine and cholesterol, encapsulate the drug, enhancing its stability and controlling its release. nih.govmdpi.com Similar strategies could be applied to this compound to improve its pharmacokinetic profile. The N-oxide functionality itself can be leveraged to increase water solubility and decrease membrane permeability, which are important considerations in drug formulation. acs.org
Table 2: Potential Nanocarrier Systems and Their Advantages
| Nanocarrier Type | Description | Potential Benefits for this compound |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. mdpi.com | Enhanced solubility and bioavailability, reduced systemic toxicity, potential for targeted delivery. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. ijnrd.org | Controlled and sustained release, protection of the drug from degradation, surface functionalization for targeting. |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Solubilization of poorly soluble compounds, small size for improved tissue penetration. |
Applications in Chemical Biology and Mechanistic Probe Development
The most well-documented application of this compound in chemical biology is its function as a spin trap for hydroxyl radicals (•OH). scbt.comnih.gov Spin trapping is a technique used in conjunction with Electron Spin Resonance (ESR) spectroscopy to detect and identify short-lived free radicals. interchim.frnih.gov The compound reacts with the unstable hydroxyl radical to form a more stable radical adduct, which can be readily detected by ESR. nih.govresearchgate.net
This application is critical for studying oxidative stress, a condition implicated in numerous diseases. By trapping hydroxyl radicals, this compound serves as a mechanistic probe to investigate processes involving reactive oxygen species (ROS). researchgate.netmdpi.com Its utility has been demonstrated in biochemical systems, such as those involving xanthine (B1682287) and xanthine oxidase, to confirm the generation of •OH radicals. nih.gov The development of spin traps with improved specificity and stability is an ongoing area of research, and analogs of this compound could be designed to enhance these properties for more precise biological investigations. nih.gov
Exploration of New Catalytic Applications
The catalytic potential of this compound is an underexplored but promising area of research. The core structure contains features, particularly the pyridine (B92270) N-oxide moiety, that are known to be catalytically active. Heteroaromatic N-oxides are recognized as powerful electron-pair donors and can function as potent organocatalysts. scripps.edumdpi.com
The high nucleophilicity of the oxygen atom in N-oxides makes them ideal for activating organosilicon reagents in various asymmetric reactions. mdpi.comnih.gov While this specific compound has not been extensively studied as a catalyst, related pyridine N-oxide derivatives have been successfully employed in photoredox catalysis for the carbohydroxylation and aminohydroxylation of olefins. acs.org Furthermore, chiral N,N'-dioxides have been used as ligands for metal complexes that catalyze a range of asymmetric reactions, including Michael additions and nitroaldol reactions. nih.gov The unique electronic and steric properties of the this compound scaffold suggest it could be developed into a novel ligand or organocatalyst for stereoselective transformations. nih.gov
Q & A
Q. What is the most efficient synthetic route for 2-(2-pyridyl)-3H-indol-3-one N-oxide, and how can reaction conditions be optimized?
Answer: The one-step synthesis method reported by Ross et al. (2000) involves condensing 2-pyridyl precursors with indole derivatives under oxidative conditions . Optimization can be achieved using microwave-assisted Ullmann arylation with PEG3400-Cs₂CO₃ as a recyclable catalytic system, which enhances reaction efficiency and reduces time (e.g., yields improved from ~50% to >80% under microwave irradiation) . Key parameters include temperature control (80–120°C), solvent selection (DMF or DMSO), and catalyst loading (5–10 mol%).
Q. What analytical techniques are recommended for characterizing this compound and its spin adducts?
Answer:
- EPR Spectroscopy : Essential for detecting and quantifying radical adducts. For hydroxyl radicals, hyperfine splitting constants (e.g., , ) confirm adduct formation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0743 for the parent compound) .
- NMR : - and -NMR confirm structural integrity (e.g., pyridyl proton signals at δ 8.5–9.0 ppm) .
Advanced Research Questions
Q. How do structural modifications of the indolone-N-oxide core influence its efficacy as a spin trap for hydroxyl radicals?
Answer: Substitution at the 2-position significantly impacts stability and trapping efficiency. Boyer et al. (2004) demonstrated that 2-alkyl substituents (e.g., ethyl or sec-butyl groups) enhance spin adduct stability (lifetimes >4 hours) compared to aryl derivatives, which exhibit rapid degradation (<30 minutes). This is attributed to reduced steric hindrance and absence of β-hydrogens, minimizing adduct dissociation . For example, 2-ethyl-5,6-dioxolo-3H-indolone-1-oxide (Compound 5e ) showed a trapping efficiency 2.5× higher than the parent compound .
Q. What contradictions exist in reported data on the spin-trapping efficiency of this compound, and how can they be resolved?
Answer: Ross et al. (2000) initially reported high hydroxyl radical trapping efficiency (), but subsequent studies noted variability under physiological conditions (e.g., pH sensitivity and redox interference) . These discrepancies arise from differences in experimental setups:
- pH Effects : Efficiency drops at pH >7.5 due to deprotonation of the nitrone group.
- Redox Interference : Ascorbate or glutathione in biological systems reduces the nitrone to an amine, nullifying trapping capacity .
Resolution requires standardized buffers (pH 7.0–7.4) and inclusion of redox stabilizers (e.g., diethylenetriaminepentaacetic acid) to mitigate false negatives .
Q. How can experimental design be optimized for using this compound in in vitro radical trapping studies?
Answer: Key considerations include:
- Concentration : Use 1–5 mM to ensure excess trap over radicals while minimizing cytotoxicity.
- Solvent Compatibility : DMSO or ethanol (<2% v/v) avoids precipitation in aqueous media.
- Detection Limits : EPR settings (e.g., modulation amplitude 1.0 G, microwave power 20 mW) balance sensitivity and signal distortion .
- Controls : Include nitrone-free samples to identify background signals and validate adduct specificity .
Mechanistic and Stability Studies
Q. What is the mechanism of hydroxyl radical trapping by this compound, and how does it compare to traditional spin traps like DMPO?
Answer: The nitrone group reacts with hydroxyl radicals to form a stable nitroxide adduct via radical addition. Compared to DMPO (), this compound has a lower rate constant () but superior adduct stability (DMPO-OH half-life ~15 minutes vs. >1 hour for this compound adducts) . The pyridyl moiety stabilizes the adduct through resonance and hydrogen bonding .
Q. How does solvent polarity affect the stability of spin adducts formed with this compound?
Answer: Polar aprotic solvents (e.g., DMSO) enhance adduct stability by solvating the nitroxide radical and reducing disproportionation. In aqueous media, adduct half-life decreases by ~40% due to hydrolysis and redox side reactions . Additives like cyclodextrins can improve aqueous stability via host-guest complexation .
Methodological Challenges
Q. What are the limitations of using this compound in biological systems, and how can they be addressed?
Answer: Limitations include:
- Cell Permeability : Poor membrane penetration limits intracellular radical detection. Conjugation with lipophilic moieties (e.g., methyl groups) improves uptake .
- Redox Sensitivity : Use anaerobic conditions or antioxidants (e.g., catalase) to prevent nitrone reduction .
- Signal Overlap : In complex matrices, HPLC-EPR coupling separates adducts from interfering species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
